2-(2-Phenylethenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
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Overview
Description
2-(2-Phenylethenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a synthetic organic compound characterized by its unique triazine ring structure substituted with phenylethenyl and trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene . The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylethenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction can produce triazine derivatives with reduced trichloromethyl groups.
Scientific Research Applications
2-(2-Phenylethenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)chromone: A compound with a similar phenylethyl group but different core structure.
2-(2-Phenylethenyl)chromone: Another compound with a phenylethenyl group but different core structure.
Uniqueness
2-(2-Phenylethenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its triazine ring structure and the presence of both phenylethenyl and trichloromethyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
42880-03-5 |
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Molecular Formula |
C13H7Cl6N3 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-(2-phenylethenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C13H7Cl6N3/c14-12(15,16)10-20-9(21-11(22-10)13(17,18)19)7-6-8-4-2-1-3-5-8/h1-7H |
InChI Key |
DQMOHZLFVGYNAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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